(1,5-Dimethyl-1H-1,2,3-triazol-4-YL)methylamine
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Overview
Description
1-(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)methanamine is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
The synthesis of 1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine typically involves “click” chemistry, a term coined for a class of biocompatible chemical reactions that are modular, wide in scope, and give high yields. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The reaction involves the use of an azide and an alkyne, which, under the influence of a copper catalyst, form the triazole ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield amines.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent enzyme activity. This interaction is often facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues .
Comparison with Similar Compounds
1-(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)methanamine can be compared with other triazole derivatives such as:
1-Benzyl-1H-1,2,3-triazole: Known for its use in click chemistry and as a ligand in coordination chemistry.
1H-1,2,3-Triazole-4-methanamine: Similar in structure but with different substituents, leading to varied chemical properties and applications.
4,5-Dicyano-1,2,3-triazole: Used in materials science for its unique electronic properties.
The uniqueness of 1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H10N4 |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(1,5-dimethyltriazol-4-yl)methanamine |
InChI |
InChI=1S/C5H10N4/c1-4-5(3-6)7-8-9(4)2/h3,6H2,1-2H3 |
InChI Key |
OHVHKCOUBHLQAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C)CN |
Origin of Product |
United States |
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